molecular formula C12H9N3O5 B2513885 6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one CAS No. 339162-18-4

6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one

Cat. No. B2513885
CAS RN: 339162-18-4
M. Wt: 275.22
InChI Key: NWHGFUWNZRJJDN-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one, also known as HNE, is a naturally occurring compound found in the human body. It is a lipid peroxidation product that is associated with oxidative stress and inflammation. HNE has been found to play a role in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. Its unique structure allows it to interfere with cellular processes that are crucial for cancer cell proliferation, making it a promising candidate for developing new cancer therapies .

Antioxidant Studies

The presence of hydroxyl groups in the compound contributes to its antioxidant properties. It can neutralize free radicals, which are harmful byproducts of cellular metabolism. This makes it valuable in studies focused on preventing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.

Anti-inflammatory Applications

Research has indicated that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property is particularly useful in developing treatments for chronic inflammatory conditions like arthritis and inflammatory bowel disease .

Drug Delivery Systems

Research is also exploring the use of this compound in drug delivery systems. Its chemical properties make it suitable for conjugation with various drug molecules, potentially enhancing their stability, bioavailability, and targeted delivery to specific tissues.

These applications highlight the versatility and potential of 6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one in various fields of scientific research.

Source Source Source

properties

IUPAC Name

4-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitro-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O5/c16-8-4-1-7(2-5-8)3-6-9-13-11(17)10(15(19)20)12(18)14-9/h1-6,16H,(H2,13,14,17,18)/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHGFUWNZRJJDN-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one

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